molecular formula C13H15N3O3 B4087705 6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole

6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole

Cat. No.: B4087705
M. Wt: 261.28 g/mol
InChI Key: PNGIPUFHLQCCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production, followed by efficient functionalization steps to introduce the methoxy, nitro, and pyrrolidinyl groups. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole side chain.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole is unique due to the combination of its methoxy, nitro, and pyrrolidinyl groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

6-methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-9-4-5-10-11(8-9)14-13(12(10)16(17)18)15-6-2-3-7-15/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGIPUFHLQCCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole
Reactant of Route 5
6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Methoxy-3-nitro-2-pyrrolidin-1-yl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.